Tetra(3-pyridyl)porphyrin

Übersicht

Beschreibung

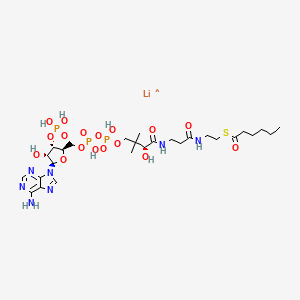

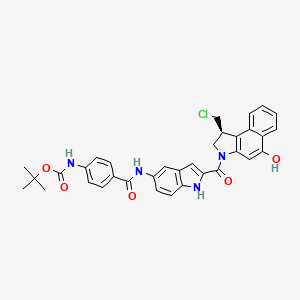

Tetra(3-pyridyl)porphyrin is a chemical compound with the molecular formula C40H26N8 . It has a molecular weight of 618.6880 . The IUPAC Standard InChIKey for this compound is GZKPUYJFADMBGO-KHQKEXQOSA-N .

Synthesis Analysis

The synthesis of this compound involves hydrothermal reactions with cobalt ions, which results in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays . Another study mentions the use of palladium-catalyzed cross-coupling reactions as standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of four pyrrole units and four bridging carbon atoms in a planar conformation . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

This compound has been used to create new hybrid coordination polymers through hydrothermal reactions with cobalt ions . These reactions result in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays .Physical and Chemical Properties Analysis

This compound has a molecular weight of 618.7 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . It also has a topological polar surface area of 109 Ų . The physical properties of porphyrin-based MOFs, including this compound, have been studied, highlighting the evolution of various optical and electronic features as a function of their modular framework structures and compositional variations .Wissenschaftliche Forschungsanwendungen

Electrocatalysis in Aqueous Solutions

- Fe(III)-meso-tetra(pyridyl)porphyrins, including Tetra(3-pyridyl)porphyrin, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Their structure allows for selective and efficient 4-electron reductions, influenced by the positioning of pyridinium groups relative to the iron center (Matson et al., 2012).

Crystal Engineering and Supramolecular Reactivity

- This compound exhibits significant versatility in crystal engineering, demonstrating a range of coordination and hydrogen bonding functionalities. Its interactions with various metal ions lead to the formation of unique coordination polymers and three-dimensional architectures, highlighting its potential in materials science (Lipstman & Goldberg, 2010).

Photoelectrochemical Behavior

- The photoelectrochemical properties of this compound, particularly when coordinated with ruthenium clusters, demonstrate unique behaviors in the presence of nanocrystalline TiO2 films. This property is of interest in the field of solar energy conversion and catalysis (Formiga et al., 2008).

Oxygen Reduction Analysis

- This compound-related compounds have been utilized in the electroanalysis of oxygen reduction. These compounds can facilitate the selective reduction of oxygen to either hydrogen peroxide or water, depending on the surface coverage of the porphyrin, thereby offering potential applications in environmental monitoring and energy production (Bettelheim et al., 1980).

Encapsulation and Interaction with DNA

- The ability of this compound to encapsulate small molecules and interact with DNA structures has been demonstrated. This property is crucial for understanding its potential applications in drug delivery systems and as a DNA-reactive agent (Carvlin et al., 1982; Nakazawa et al., 2006).

Nanosphere Formation

- This compound can form monodisperse nanospheres through coordination polymerization, presenting potential applications in areas like catalysis and solar energy conversion systems (Wang et al., 2008).

Molecular Binding and Photocytotoxicity

- This compound's interactions and docking with G-quadruplex DNA, along with its photocytotoxic effects, have been studied, providing insights into its potential use in photodynamic therapy and as a cancer treatment agent (Zhao et al., 2016).

Charge Transport Pathways

- Studies on charge transport through this compound using scanning tunneling microscopy break junctions reveal insights into molecular electronics and the molecular discrimination abilities of this compound (Li & Borguet, 2012).

Interaction with Serum Albumin

- The interactions of this compound with blood serum albumin have been explored, highlighting its potential in biomedical applications, particularly in drug delivery systems and as a diagnostic tool (Lebedeva et al., 2018).

Synthesis and Oligomer Properties

- Synthesis and characterization of osmium(II) porphyrin oligomers linked by 3-pyridylporphyrins have been studied, which is significant for the development of new materials and molecular structures (Kariya et al., 1998).

Wirkmechanismus

Target of Action

Tetra(3-pyridyl)porphyrin, also known as meso-Tetra-3’-pyridylporphyrin, is a type of porphyrin that has been shown to interact with DNA . Specifically, it has been found to bind to G-quadruplex structures in DNA , which are involved in various biological processes such as replication and transcription.

Mode of Action

The interaction of this compound with its targets involves the formation of complexes with DNA . This binding can lead to changes in the structure of the DNA, such as the partial unfolding of the G-quadruplex structure . This interaction can potentially affect the function of the DNA and its associated biological processes.

Pharmacokinetics

It is known that porphyrins in general have unique characteristics such as intense adsorption bands in the visible region and redox properties, which can be tuned by substituent exchange . These properties could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with DNA. For instance, the binding of this compound to G-quadruplex structures could potentially affect the stability of these structures , which could in turn influence DNA function and associated cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the coordination to metal ions can further improve their biological and catalytic capabilities . Additionally, the acidic environment has been shown to affect the synthesis of this compound .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tetra(3-pyridyl)porphyrin plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve hydrogen bonding, π-π stacking, and electrostatic interactions . The molecular orbital energies of this compound have been found to be lowered due to the substitution of pyridyl .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to disrupt redox regulation, impairing cellular signaling and behavioral outcomes .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The energy gap between HUMO and LUMO remains unchanged, indicating a stable molecular structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPUYJFADMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40882-83-5 | |

| Record name | Tetra(3-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetra(3-pyridyl)porphyrin (T3PyP) is a porphyrin molecule with four 3-pyridyl groups attached to the meso positions of the porphyrin ring. [, , , , , , , , , , , , , , , , , , , ] The molecular formula of T3PyP is C40H26N8. [] While the exact molecular weight is not specified in the provided abstracts, it can be calculated from the molecular formula. Spectroscopic data, including UV/Vis, fluorescence, and NMR, have been used to characterize T3PyP and its derivatives. [, , ] For instance, a study observed a red shift in the infrared spectrum of T3PyP compared to meso-tetraphenylporphyrin (TPP). []

A: The 3-pyridyl substituents of T3PyP play a crucial role in its supramolecular reactivity. They provide coordination sites for metal ions and can engage in hydrogen bonding interactions. [] This versatility enables T3PyP to form a diverse range of architectures, including two-dimensional and three-dimensional coordination polymers with metal ions like cobalt, cadmium, copper, and manganese. []

A: T3PyP acts as a tetradentate ligand due to the four pyridyl nitrogen atoms available for coordination. [] For example, hydrothermal reactions with cobalt ions result in metalation of the porphyrin core, forming CoT3PyP units. [] These units can then self-assemble into two-dimensional polymeric arrays through coordination between the cobalt centers and pyridyl groups. [] Similarly, cadmium ions can bridge T3PyP units via the pyridyl groups, leading to the formation of three-dimensional framework solids. [] The specific arrangement and dimensionality of these polymers depend on factors like the metal ion, counterions, and reaction conditions.

A: Studies have shown that the type of acid (HX) used to protonate T3PyP significantly influences its aggregation behavior in solutions like dichloromethane. [] The size and nature of the counteranion (X-) affect the protonation and aggregation pathways. [] For instance, bulky counteranions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB-) lead to the formation of tetraprotonated ion pairs without subsequent aggregation. [] In contrast, smaller counteranions can participate in hydrogen bonding and electrostatic interactions, promoting the formation of J-aggregates. []

A: T3PyP has shown promising results in the field of photovoltaics. When used in an organic p-n junction photovoltaic cell with phthalocyaninatozinc (II) (ZnPc), T3PyP acted as the n-type semiconductor. [] The cell exhibited strong spectral sensitization, particularly at 430 nm, and achieved an energy conversion efficiency of approximately 2%. []

A: Research has explored the interaction of T3PyP with various nanoparticles, including colloidal CdSe and InP/ZnS quantum dots (QDs). [, , , , , , ] Computer simulations have been employed to understand the adsorption behavior of T3PyP on the surface of CdSe QDs. [] Studies have also investigated the potential for Förster resonance energy transfer (FRET) between T3PyP and QDs. [, , ] These hybrid nanostructures have implications for developing light-harvesting systems and other optoelectronic devices.

A: Yes, researchers have explored the synthesis and properties of polynuclear T3PyP derivatives. [] By connecting multiple T3PyP units, they aim to develop materials with enhanced light-harvesting capabilities and potential applications in areas like artificial photosynthesis.

A: While not directly addressed in the provided abstracts, one study investigates the use of a T3PyP derivative as a component of a ruthenium-based complex for potential cancer therapy. [] This conjugate aimed to combine the chemotherapeutic properties of ruthenium with the photosensitizing abilities of porphyrins for photodynamic therapy. [] Although in vitro studies showed promise, in vivo efficacy was limited, suggesting the need for further optimization of the therapeutic approach. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)